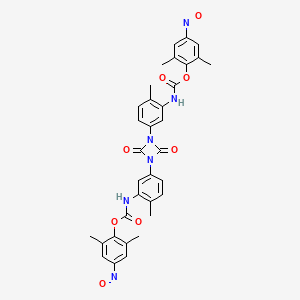
Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate is a complex organic compound with the molecular formula C34H30N6O8 and a molecular weight of 650.6 This compound is notable for its intricate structure, which includes multiple aromatic rings, nitro groups, and carbamate functionalities
准备方法
The synthesis of Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate involves several stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
化学反应分析
Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate can undergo various chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under specific conditions, leading to the formation of more highly oxidized derivatives.
Reduction: The nitro groups can also be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where substituents on the rings are replaced by other groups under the influence of electrophiles.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with specialized properties, such as polymers or coatings.
作用机制
The mechanism of action of Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, inhibiting their activity or altering their function. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(6-methyl-3,1-phenylene))biscarbamate can be compared with other similar compounds, such as:
Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(phenylene))biscarbamate: This compound has a similar structure but lacks the methyl groups on the phenylene rings, which may affect its reactivity and interactions.
Bis(2,6-dimethyl-4-nitrophenyl) ((2,4-dioxo-1,3-diazetidine-1,3-diyl)bis(4-methylphenylene))biscarbamate: This compound has methyl groups in different positions, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical and biological properties.
属性
CAS 编号 |
67599-07-9 |
|---|---|
分子式 |
C34H30N6O8 |
分子量 |
650.6 g/mol |
IUPAC 名称 |
(2,6-dimethyl-4-nitrosophenyl) N-[5-[3-[3-[(2,6-dimethyl-4-nitrosophenoxy)carbonylamino]-4-methylphenyl]-2,4-dioxo-1,3-diazetidin-1-yl]-2-methylphenyl]carbamate |
InChI |
InChI=1S/C34H30N6O8/c1-17-7-9-25(15-27(17)35-31(41)47-29-19(3)11-23(37-45)12-20(29)4)39-33(43)40(34(39)44)26-10-8-18(2)28(16-26)36-32(42)48-30-21(5)13-24(38-46)14-22(30)6/h7-16H,1-6H3,(H,35,41)(H,36,42) |
InChI 键 |
INSSUWNJBNOSED-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C2=O)C3=CC(=C(C=C3)C)NC(=O)OC4=C(C=C(C=C4C)N=O)C)NC(=O)OC5=C(C=C(C=C5C)N=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



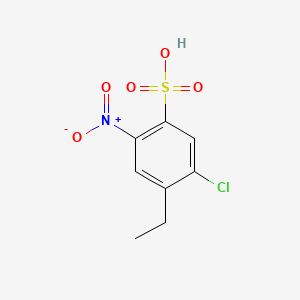
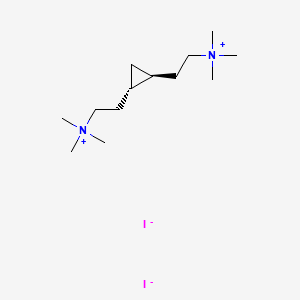
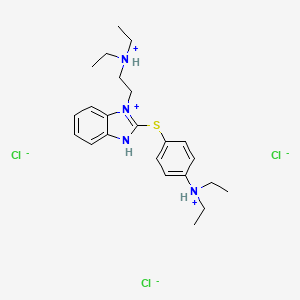
![[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride](/img/structure/B13767803.png)
![Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate](/img/structure/B13767814.png)

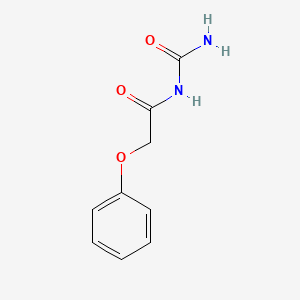
![Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt](/img/structure/B13767823.png)
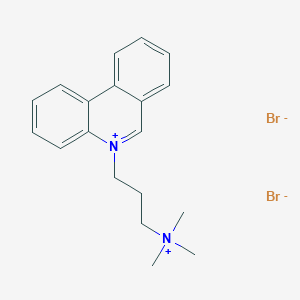

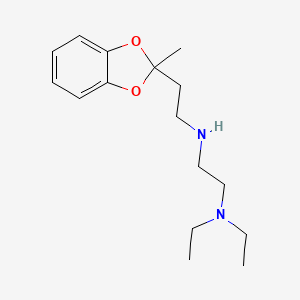
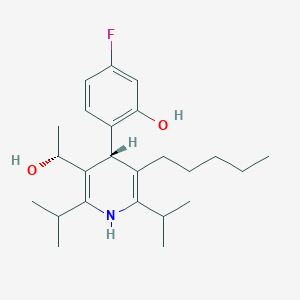
![Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]-](/img/structure/B13767844.png)
